Imidazo[1,2-a]pyridine-7-carbonitrile
Overview
Description
Imidazo[1,2-a]pyridine-7-carbonitrile is a heterocyclic compound that features a fused imidazole and pyridine ring system with a nitrile group at the 7th position. This compound is part of the broader class of imidazopyridines, which are known for their significant pharmacological and chemical properties.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine-7-carbonitrile is a compound that has been identified to have potential therapeutic applications. The primary targets of this compound are believed to be the KRAS G12C proteins , and it has also been suggested to target the MARK4 protein . These proteins play significant roles in cell signaling pathways, and their dysregulation can lead to various diseases, including cancer .
Mode of Action
This compound interacts with its targets through a process known as covalent bonding . This interaction results in the inhibition of the target proteins, disrupting their normal function and leading to changes in cellular processes . For instance, when this compound binds to the KRAS G12C proteins, it inhibits their activity, which can lead to the suppression of cancer cell growth .
Biochemical Pathways
By inhibiting the activity of proteins like KRAS G12C and MARK4, this compound can disrupt these pathways, potentially leading to the suppression of disease progression .
Pharmacokinetics
It is generally believed that the compound has high gi absorption and is bbb permeant . These properties suggest that this compound could have good bioavailability, allowing it to reach its targets effectively.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on its target proteins. By inhibiting the activity of proteins like KRAS G12C and MARK4, this compound can disrupt cellular processes related to cell growth and proliferation . This disruption can lead to the suppression of disease progression, making this compound a potential therapeutic agent for diseases like cancer .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine-7-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress regulation, contributing to the elevation of reactive oxygen species (ROS) and the establishment of cellular senescence . Additionally, this compound exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), highlighting its potential as an anti-tuberculosis agent .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to induce cell senescence and promote cell death in certain cancer cell lines . The compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to alterations in cell function. For example, it has been reported to have a cytotoxic impact on HCC1937 cells, a type of breast cancer cell line, with significant cell death observed in treated cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to inhibit specific enzymes involved in cellular processes, leading to the disruption of normal cellular function . Additionally, it has been identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells, with its effects further clarified by cellular, biochemical, and molecular docking experiments .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. It has been observed that this compound maintains its inhibitory effects on bovine Babesia parasites in vitro growth up to four days after treatment . This long-lasting inhibitory effect highlights the compound’s potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibitory effects on the growth of various piroplasms, including Babesia bovis, Babesia bigemina, Babesia caballi, and Theileria equi . Higher concentrations of this compound have been associated with increased suppression of parasite growth, suggesting its potential as a combination therapy for treating infections . It is essential to consider the potential toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolic pathways include its role in the regulation of oxidative stress and its interaction with enzymes involved in cellular metabolism . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions can influence the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-7-carbonitrile typically involves the cyclocondensation of 2-aminopyridines with α-halocarbonyl compounds, 1,3-dicarbonyl compounds, nitroolefins, or alkynes . One common method includes the condensation of 2-aminopyridines, aldehydes, and isonitriles or alkynes in a one-pot process . This method is advantageous due to its operational simplicity and the use of readily available starting materials.
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and high atom economy . These reactions allow for the rapid generation of functionalized molecules in a single step, minimizing time and cost while maintaining a clean reaction profile.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine-7-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-7-carboxylic acid, while reduction could produce imidazo[1,2-a]pyridine-7-methanol .
Scientific Research Applications
Imidazo[1,2-a]pyridine-7-carbonitrile has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-7-carbonitrile can be compared with other imidazopyridine derivatives, such as:
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in optoelectronics.
Imidazo[4,5-b]pyridine: Studied for its potential as a proton pump inhibitor and aromatase inhibitor.
Imidazo[4,5-c]pyridine: Explored for its anti-inflammatory and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-7-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-6-7-1-3-11-4-2-10-8(11)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYOXVPZRXLLDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717193 | |
Record name | Imidazo[1,2-a]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952566-04-0 | |
Record name | Imidazo[1,2-a]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-a]pyridine-7-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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